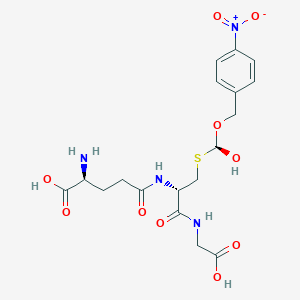
S-P-Nitrobenzyloxycarbonylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of S-P-Nitrobenzyloxycarbonylglutathione involves the protection of cysteine thiol groups using the para-nitrobenzyl (pNB) group. This protecting group can be removed by catalytic hydrogenation in the presence of 10% palladium on carbon at room temperature and atmospheric pressure
Chemical Reactions Analysis
S-P-Nitrobenzyloxycarbonylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation for the removal of protecting groups and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-P-Nitrobenzyloxycarbonylglutathione has several scientific research applications. It is used as a transition state analogue in the study of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This compound is also used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of S-P-Nitrobenzyloxycarbonylglutathione involves its interaction with glyoxalase I. This enzyme catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . The compound acts as a transition state analogue, mimicking the enediolate intermediate that forms along the reaction pathway of glyoxalase I. The zinc ion in the enzyme’s active site plays an electrophilic role in catalysis by directly coordinating this intermediate .
Comparison with Similar Compounds
S-P-Nitrobenzyloxycarbonylglutathione is structurally similar to other glutathione derivatives, such as S-(N-hydroxy-N-p-iodophenylcarbamoyl)glutathione (HIPC-GSH) and S-D-lactoylglutathione These compounds share similar structural features and are used in similar research applications
Properties
Molecular Formula |
C18H24N4O10S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(R)-hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O10S/c19-12(17(27)28)5-6-14(23)21-13(16(26)20-7-15(24)25)9-33-18(29)32-8-10-1-3-11(4-2-10)22(30)31/h1-4,12-13,18,29H,5-9,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13+,18+/m0/s1 |
InChI Key |
QYFGPQQSJQOGEO-VEVIJQCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@@H](O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


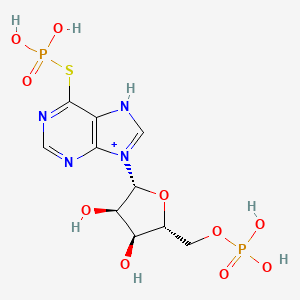
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
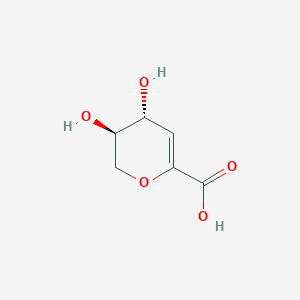
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
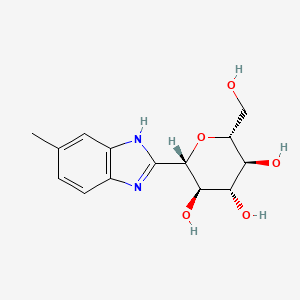


![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
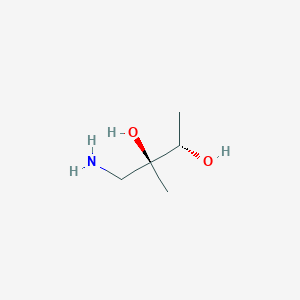
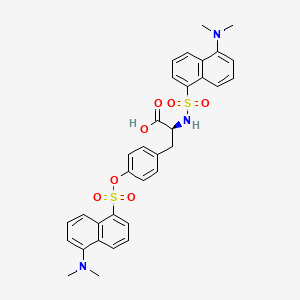
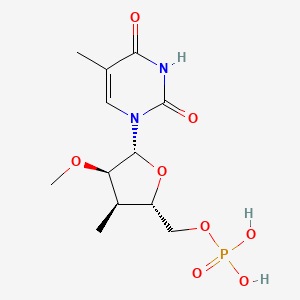
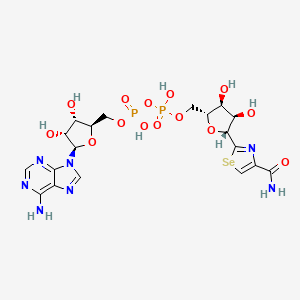
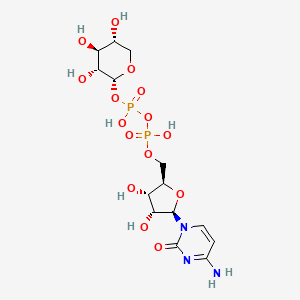
![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
